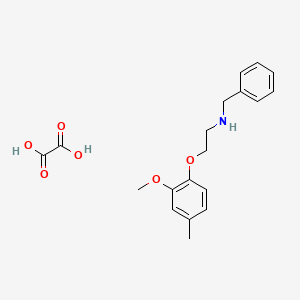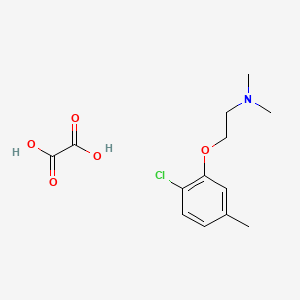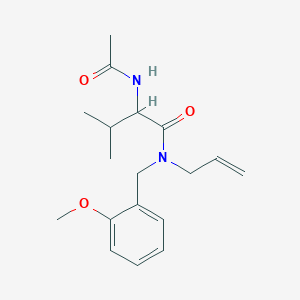![molecular formula C20H28ClNO5 B4042347 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042347.png)
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Übersicht
Beschreibung
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and an oxalic acid moiety
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid involves several steps. The initial step typically includes the formation of the phenoxy group through electrophilic aromatic substitution reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the addition of oxalic acid to form the complete compound. Industrial production methods may involve optimizing these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism by which 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid can be compared with similar compounds such as:
- 2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid
- 3,5-Dimethylpiperidine derivatives These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the phenoxy group, piperidine ring, and oxalic acid moiety in this compound contributes to its distinct properties and potential applications.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO.C2H2O4/c1-4-5-16-11-17(19)6-7-18(16)21-9-8-20-12-14(2)10-15(3)13-20;3-1(4)2(5)6/h4,6-7,11,14-15H,1,5,8-10,12-13H2,2-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQHSRYWBHFNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=C(C=C(C=C2)Cl)CC=C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline](/img/structure/B4042270.png)
![Methyl 4-[3-(3-methylpiperidin-1-yl)propoxy]benzoate;oxalic acid](/img/structure/B4042278.png)
![8-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4042290.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4042294.png)
![2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042302.png)

![methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4042308.png)


![4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042319.png)

![3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4042332.png)
![1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042355.png)
